molecular formula C12H12ClFN2O3 B8412332 2-chloro-N-cyclopentyl-4-fluoro-5-nitrobenzamide

2-chloro-N-cyclopentyl-4-fluoro-5-nitrobenzamide

Cat. No. B8412332
M. Wt: 286.68 g/mol
InChI Key: JDNUMBGBPUMREW-UHFFFAOYSA-N
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Patent
US08921405B2

Procedure details

2-Chloro-4-fluoro-5-nitrobenzoyl chloride (1.5 g, 6.30 mmol) was added to a mixture of cyclopentylamine (430 L, 12.6 mmol), TEA (1.76 mL, 12.6 mmol) and DCM (30 mL) at −20° C. After 12 h at rt, the mixture was diluted with DCM and washed with NH4OH (aq sat). The organic layer was washed with H2O and brine, dried over Na2SO4, concentrated and purified by HPLC to afford 510 mg (28%) of 2-chloro-N-cyclopentyl-4-fluoro-5-nitrobenzamide and 300 mg (14%) of 2-chloro-N-cyclopentyl-4-cyclopentylamino-5-nitrobenzamide.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
430 L
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.76 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH:15]1([NH2:20])[CH2:19][CH2:18][CH2:17][CH2:16]1>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[C:4]([NH:20][CH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)=[O:5].[Cl:1][C:2]1[CH:10]=[C:9]([NH:20][CH:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[C:4]([NH:20][CH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)=[O:5]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1)F)[N+](=O)[O-]
Name
Quantity
430 L
Type
reactant
Smiles
C1(CCCC1)N
Name
TEA
Quantity
1.76 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with NH4OH (aq sat)
WASH
Type
WASH
Details
The organic layer was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by HPLC

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=C(C(=O)NC2CCCC2)C=C(C(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
ClC1=C(C(=O)NC2CCCC2)C=C(C(=C1)NC1CCCC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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